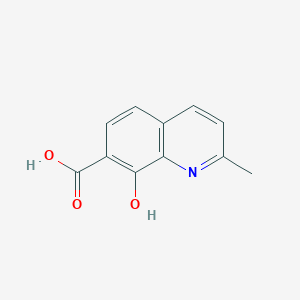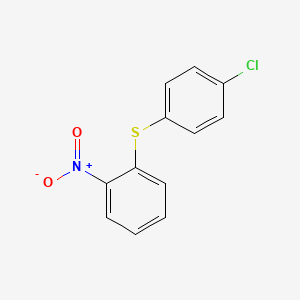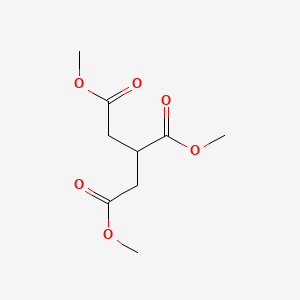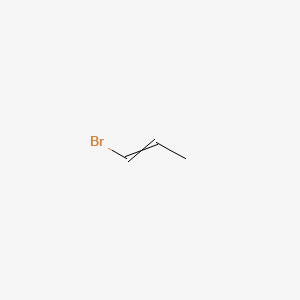
1-Bromo-1-propene
概要
説明
1-Bromo-1-propene, also known as 1-Propenyl bromide, is an organic compound with the linear formula CH3CH=CHBr . It exists in both cis and trans forms . It is an aliphatic olefin .
Synthesis Analysis
1-Bromo-1-propene can be synthesized by treating it with n-BuLi, which generates the propynyllithium anion in situ. This anion can then undergo nucleophilic addition reactions . It has been used in the synthesis of organic reagents such as methyl but-2-ynoate and 1-iodopropyne .Molecular Structure Analysis
The molecular structure of 1-Bromo-1-propene consists of three carbon atoms, five hydrogen atoms, and one bromine atom .Chemical Reactions Analysis
1-Bromo-1-propene reacts with n-BuLi to generate the propynyllithium anion in situ, which can then undergo nucleophilic addition reactions . It has been used in the synthesis of organic reagents such as methyl but-2-ynoate and 1-iodopropyne .Physical And Chemical Properties Analysis
1-Bromo-1-propene is a liquid at room temperature with a boiling point of 58-63°C and a melting point of -116°C. It has a density of 1.413 g/mL at 25°C .科学的研究の応用
Organic Synthesis
1-Bromo-1-propene is a versatile reagent in organic chemistry, particularly in the synthesis of various organic compounds. It can undergo nucleophilic addition reactions to generate propynyllithium anion, which is a key intermediate for further chemical transformations . This compound is instrumental in the synthesis of:
- Methyl but-2-ynoate and 1-iodopropyne , which are valuable in constructing complex molecular architectures .
- Intermediates for the total synthesis of natural products like (+)-aphanamol I and skyllamycins A-C , which have potential pharmacological activities .
- Allylated pyrazoles , aryl alkynyl sulfides , and allenamides , which are important motifs in medicinal chemistry .
Pharmaceutical Research
In pharmaceutical research, 1-Bromo-1-propene serves as a precursor for synthesizing intermediates that are crucial in drug development. It has been used in the production of pesticides, flavors, fragrances, and pharmaceuticals, showcasing its broad utility in creating compounds that can be further modified to develop new medications .
Environmental Applications
The environmental applications of 1-Bromo-1-propene include its use as a solvent in various industrial processes. It is involved in the production of adhesives, cleaners, and degreasers, which are essential in maintaining equipment and facilities. However, its environmental impact is monitored, and regulations are in place to ensure its safe use and disposal .
作用機序
Target of Action
1-Bromo-1-propene, also known as 1-bromoprop-1-ene, bromopropene, Propenyl bromide, or 1-propene, 1-bromo-, (1Z)-, is a chemical compound that primarily targets organic molecules in chemical reactions . It is often used in the synthesis of organic reagents .
Mode of Action
The mode of action of 1-Bromo-1-propene involves its interaction with other organic molecules in a chemical reaction. For instance, when treated with n-BuLi, 1-Bromo-1-propene generates the propynyllithium anion in situ, which later undergoes nucleophilic addition reactions .
Biochemical Pathways
1-Bromo-1-propene affects the biochemical pathways involved in the synthesis of organic reagents. For example, it can be used in the synthesis of methyl but-2-ynoate and 1-iodopropyne .
Pharmacokinetics
Its physical properties such as boiling point (3337 K) and enthalpy of vaporization suggest that it can easily transition from a liquid to a gas, which may influence its bioavailability .
Result of Action
The result of 1-Bromo-1-propene’s action is the formation of new organic compounds. For instance, it can generate propynyllithium anion, which can further react with other molecules to form new compounds .
Action Environment
The action of 1-Bromo-1-propene can be influenced by environmental factors such as temperature and pressure. For example, its phase change data indicates that its state (liquid or gas) can change with varying temperatures and pressures . This can affect the compound’s stability, efficacy, and the outcomes of the chemical reactions it participates in.
Safety and Hazards
1-Bromo-1-propene is a highly flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces .
Relevant Papers 1-Bromo-1-propene has been mentioned in several papers. For instance, it has been used in the total synthesis of (+)-aphanamol I . It has also been used in the synthesis of 1-iodopropyne .
特性
IUPAC Name |
1-bromoprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br/c1-2-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQDMQVWOWCVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, light yellow liquid; [Aldrich MSDS] | |
| Record name | 1-Bromo-1-propene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10044 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Bromopropene | |
CAS RN |
590-14-7 | |
| Record name | 1-Bromo-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propene, 1-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-bromopropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of bromopropene?
A1: The molecular formula of bromopropene is C3H5Br, and its molecular weight is 120.98 g/mol. []
Q2: Are there different isomers of bromopropene?
A2: Yes, bromopropene exists as two stereoisomers: (Z)-1-bromopropene and (E)-1-bromopropene. These isomers exhibit different physical properties, including boiling points and densities. []
Q3: What spectroscopic techniques are used to characterize bromopropene?
A3: Various spectroscopic methods have been employed to study bromopropene, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the structure and purity of bromopropene isomers. [, ]
- Infrared (IR) spectroscopy: Provides information about the vibrational modes of the molecule, aiding in structural identification. [, ]
- Vacuum Ultraviolet - Pulsed Field Ionization - Photoelectron (VUV-PFI-PE) spectroscopy: This technique provides high-resolution information about the ionization energy and vibrational structure of bromopropene cations. []
- X-ray absorption spectroscopy (XAS): Used to investigate the interaction of bromopropene with metal-containing enzymes like methane monooxygenase. []
Q4: What are the common synthetic applications of bromopropene?
A4: Bromopropene serves as a valuable precursor in various synthetic transformations, including:
- Preparation of organometallic reagents: It reacts with lithium or magnesium to form (E)- or (Z)-1-propenyllithium and 1-propenylmagnesium bromide, respectively. []
- Electrophilic propenylation: Bromopropene acts as an electrophilic reagent, introducing a propenyl group to other molecules. []
- Synthesis of cyclopentadienyl ligands: It reacts with esters to form optically active cyclopentadienyl ligands, which are important in organometallic chemistry. []
Q5: How does bromopropene react in the presence of gas-phase vanadium clusters?
A5: Research shows that bromopropene can undergo three distinct reaction pathways with small vanadium clusters:
Q6: Can bromopropene be used to synthesize sulfur-containing amino acids?
A6: Yes, (E)-1-bromopropene serves as a starting material in the synthesis of trans-S-1-propenyl-L-cysteine sulfoxide (isoalliin), a naturally occurring amino acid found in onions. [, ] This synthesis involves a three-step process utilizing various reagents and reactions, including the formation of vinylsulfide, reductive cleavage/alkylation, and sulfide oxidation.
Q7: How is computational chemistry used to study bromopropene?
A7: Computational chemistry plays a significant role in understanding the properties and reactivity of bromopropene. Key applications include:
- Calculating UV-Vis spectra: Theoretical calculations using time-dependent density functional theory (TD-DFT) and symmetry-adapted cluster-configuration interaction (SAC-CI) methods have been employed to predict the UV-Vis spectra of bromopropene isomers. [] These calculations are crucial for identifying different isomers in complex mixtures.
- Investigating cis-trans isomerization: RRKM (Rice-Ramsperger-Kassel-Marcus) theory is used to study the kinetics of cis-trans isomerization in 1-bromopropene. This approach allows researchers to evaluate the impact of internal rotation on the reaction rate. []
- Modeling thermal decomposition: Quantum chemical calculations, in conjunction with transition state theory and unimolecular reaction rate theory, have been used to investigate the thermal decomposition pathways of bromopropene. [] This approach provides insights into the reaction mechanisms and predicts the rate constants for different decomposition channels.
Q8: What are the storage recommendations for bromopropene?
A8: To prevent thermal and acid-catalyzed isomerization, it is recommended to store bromopropene in a refrigerator. []
Q9: What safety precautions should be taken when handling bromopropene?
A9: Due to its potential toxicity, bromopropene should be handled with care.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



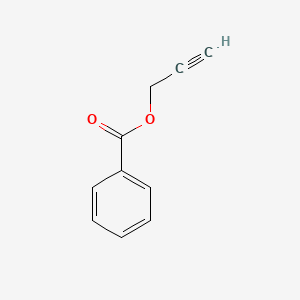

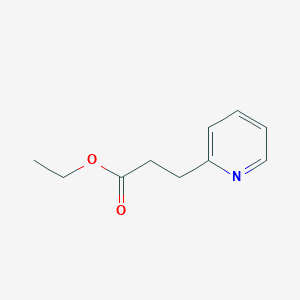
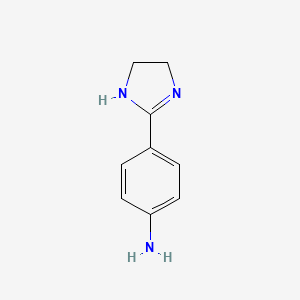



![3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid](/img/structure/B1584456.png)
